Molecular Weight and cLogP Differentiation vs. TCS 359 Analogs for CNS Permeability Pre-Screening
When evaluated against the well-characterized FLT3 inhibitor TCS 359 (MW 360.43, cLogP ~2.8), 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide exhibits a higher molecular weight (409.52 vs. 360.43 g/mol) and an increased predicted cLogP (~3.4, estimated via ChemAxon consensus model), driven by the N-butyl-N-methylsulfamoyl substitution [1]. This shifts the molecule away from the optimal CNS drug-like space (MW < 400; cLogP 1–3) toward a peripheral target profile, making it a potentially useful negative control or comparator for probing the CNS exclusion properties within benzamido-thiophene carboxamide series [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 409.52 g/mol; cLogP (predicted) ≈ 3.4 |
| Comparator Or Baseline | TCS 359: MW = 360.43 g/mol; cLogP ≈ 2.8 |
| Quantified Difference | ΔMW = +49.09 g/mol; ΔcLogP ≈ +0.6 |
| Conditions | In silico prediction using ChemAxon consensus model; MW from PubChem structural record |
Why This Matters
For screening cascades requiring CNS-sparing or CNS-penetrant profiles, these physicochemical differences enable rational selection of this compound as a peripheral-biased reference point, reducing the risk of misclassifying permeability trends when building SAR tables for benzamido-thiophene carboxamide series.
- [1] PubChem. Compound Summary for CID 7164108: 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
